molecular formula C18H16ClNO5 B3990663 (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B3990663
M. Wt: 361.8 g/mol
InChI Key: KYNPDRUIKYJKIU-UHFFFAOYSA-N
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Description

(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrrolidine-2,3-dione core

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-24-9-7-20-15(11-4-2-5-12(19)10-11)14(17(22)18(20)23)16(21)13-6-3-8-25-13/h2-6,8,10,15,22H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPDRUIKYJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a pyrrolidine-2,3-dione derivative in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines depending on the specific reaction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, agriculture, and materials science.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 874129-07-4
  • Molecular Formula : C₁₈H₁₂ClN₃O₄
  • Molecular Weight : 367.75 g/mol

Structural Characteristics

The structure of this compound features a pyrrolidine ring substituted with a furan moiety and a chlorophenyl group, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals. Studies have indicated that derivatives of pyrrolidine compounds exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the chlorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : The furan ring is known for its antimicrobial properties. Compounds containing furan derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications as antibiotics.

Agricultural Chemistry

The compound's unique structure may also find applications in agricultural chemistry as a potential pesticide or herbicide. The following aspects are noteworthy:

  • Pesticidal Activity : Preliminary studies suggest that similar compounds can act as effective pesticides by disrupting the biological processes of pests.
  • Plant Growth Regulators : Some derivatives have been explored for their ability to influence plant growth positively, enhancing crop yields and resistance to diseases.

Materials Science

In materials science, the compound's structural properties may enable its use in creating novel materials:

  • Polymer Chemistry : The functional groups present in this compound can be utilized to synthesize polymers with specific properties, such as increased strength or thermal stability.
  • Nanomaterials : Research into nanotechnology has revealed that compounds like this one can serve as precursors for synthesizing nanoparticles with unique electronic or optical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrrolidine derivatives. The results indicated that certain modifications to the pyrrolidine structure increased cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of furan-containing compounds. The study found that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that similar structures could be effective in developing new antibiotics.

Case Study 3: Agricultural Applications

A paper in Pest Management Science examined the efficacy of chlorophenyl derivatives as pesticides. The findings suggested that these compounds could effectively target specific pests while minimizing harm to beneficial insects, highlighting their potential as environmentally friendly pest control agents.

Mechanism of Action

The mechanism of action of (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula: C₁₄H₁₅ClN₂O₄
  • Molecular Weight: 300.73 g/mol

This structure features a pyrrolidine ring, a furan moiety, and a chlorophenyl group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation: It is hypothesized that the compound interacts with receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example:

  • A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • The compound's ability to induce apoptosis in cancer cells may be linked to its structural components, particularly the furan and chlorophenyl groups.

Antimicrobial Properties

The antimicrobial activity of pyrrolidine derivatives has also been explored:

  • Studies have shown that related compounds exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. For instance, the presence of hydroxyl and methoxy groups enhances antimicrobial efficacy .

Inhibition of Leukotriene Receptors

Some studies have reported that compounds with similar structures effectively inhibit leukotriene receptors (BLT1 and BLT2), which are implicated in inflammatory responses. This inhibition could lead to reduced inflammation in various conditions .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A series of pyrrolidine derivatives were synthesized and tested for anticancer activity. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Evaluation:
    • A comparative study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against common bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Inflammation Studies:
    • In vitro studies demonstrated that the compound effectively reduced leukotriene B4 production in immune cells, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus
Leukotriene InhibitionReduces leukotriene B4 production

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions starting with pyrrolidine-2,3-dione derivatives. A key step is the introduction of the furan-2-yl(hydroxy)methylidene group via nucleophilic addition or condensation reactions. For example:

  • Step 1: React 4-acetyl-3-hydroxy-pyrrolidine-2,3-dione derivatives with substituted amines or aldehydes under reflux conditions in ethanol or dichloromethane .
  • Step 2: Optimize the reaction temperature (e.g., 80°C) and stoichiometry of reagents (e.g., 4.0 equivalents of methylamine) to enhance yield .
  • Purification: Column chromatography with dichloromethane/methanol gradients is effective for isolating the final product .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the stereochemistry of the furan-2-yl(hydroxy)methylidene group and the methoxyethyl substituent .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves spatial arrangements and hydrogen-bonding interactions. Software like SHELXL refines crystallographic data to achieve low R-factors (e.g., <0.05) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

  • Complementary Techniques: Combine NMR data (dynamic solution-state interactions) with X-ray results (static solid-state geometry). For example, if NMR suggests conformational flexibility in the methoxyethyl chain, X-ray can confirm its fixed orientation in the crystal lattice .
  • Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to resolve discrepancies .

Advanced: What strategies optimize the yield of the furan-2-yl(hydroxy)methylidene moiety introduction?

Answer:

  • Catalytic Conditions: Use Lewis acids (e.g., InCl3) to facilitate aldehyde condensation, improving regioselectivity .
  • Solvent Optimization: Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .
  • pH Control: Maintain slightly acidic conditions (pH 5–6) to prevent hydrolysis of the hydroxymethylidene group .

Basic: What are the key functional groups influencing reactivity in this compound?

Answer:

  • Pyrrolidine-2,3-dione core: Susceptible to nucleophilic attack at the carbonyl positions, enabling derivatization .
  • Furan-2-yl(hydroxy)methylidene: Acts as a hydrogen-bond donor/acceptor, influencing solubility and intermolecular interactions .
  • 3-Chlorophenyl group: Enhances lipophilicity, affecting bioavailability in biological assays .

Advanced: How to design experiments to study the stereoelectronic effects of the methoxyethyl substituent?

Answer:

  • Substituent Variation: Synthesize analogs with ethyl, propyl, or branched alkoxy groups to compare electronic effects via Hammett plots .
  • Kinetic Isotope Effects (KIE): Replace methoxy hydrogens with deuterium to assess hydrogen-bonding contributions to reaction rates .
  • Electrochemical Analysis: Cyclic voltammetry measures redox potentials influenced by electron-donating methoxy groups .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals suitable for X-ray studies .
  • TLC Monitoring: Pre-coated silica plates with UV visualization ensure reaction completion before purification .

Advanced: How to assess potential biological activity using in vitro models?

Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition Studies: Screen against kinases or proteases via fluorescence-based assays (e.g., FRET) to identify binding affinities .
  • Cytotoxicity Profiling: MTT assays on human cell lines (e.g., HEK293) evaluate selectivity indices for therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

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